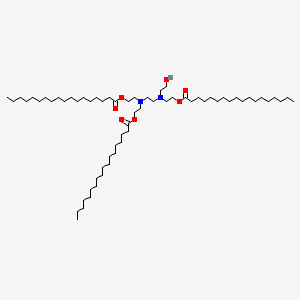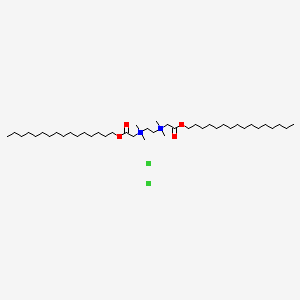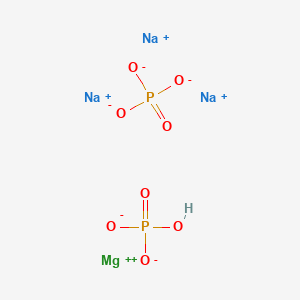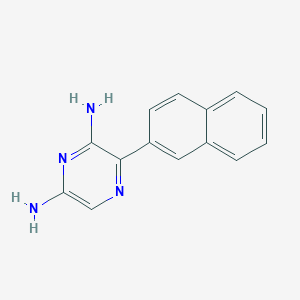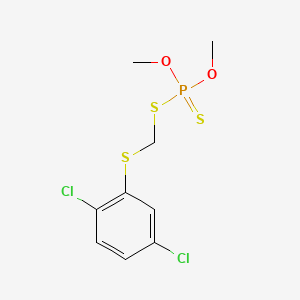
Methyl phenkapton
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl phenkapton, also known by its IUPAC name S-{[(2,6-Dichlorophenyl)sulfanyl]methyl} O,O-dimethyl phosphorodithioate, is an organophosphorus compound. It is highly toxic and primarily used as an acaricide and insecticide . The compound has a chemical formula of C9H11Cl2O2PS3 and a molar mass of 349.24 g·mol−1 .
Vorbereitungsmethoden
The synthetic route typically involves the reaction of 2,6-dichlorothiophenol with formaldehyde and dimethyl phosphorodithioate under controlled conditions . Industrial production methods often involve large-scale chemical reactors where these reactions are carried out under optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Methyl phenkapton undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: Nucleophilic substitution reactions can replace the sulfur or phosphorus groups with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution . Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl phenkapton has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of organophosphorus pesticides.
Biology: Research on its effects on various biological systems helps in understanding the toxicity mechanisms of organophosphorus compounds.
Medicine: Studies on its interaction with acetylcholinesterase provide insights into the development of antidotes for organophosphorus poisoning.
Industry: It is used in the development of new pesticides and insecticides.
Wirkmechanismus
Methyl phenkapton exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous stimulation of muscles, glands, and central nervous system . The molecular targets include the active site of acetylcholinesterase, where it forms a covalent bond, preventing the enzyme from functioning properly.
Vergleich Mit ähnlichen Verbindungen
Methyl phenkapton is similar to other organophosphorus compounds like methyl parathion and parathion. it is unique due to its specific chemical structure, which includes the dichlorophenyl and dimethyl phosphorodithioate groups . This structure gives it distinct chemical and biological properties compared to other organophosphorus compounds.
Similar compounds include:
Methyl parathion: Another organophosphorus insecticide with a similar mechanism of action.
Parathion: A widely used organophosphorus pesticide with similar toxicological properties.
Eigenschaften
CAS-Nummer |
3735-23-7 |
|---|---|
Molekularformel |
C9H11Cl2O2PS3 |
Molekulargewicht |
349.3 g/mol |
IUPAC-Name |
(2,5-dichlorophenyl)sulfanylmethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H11Cl2O2PS3/c1-12-14(15,13-2)17-6-16-9-5-7(10)3-4-8(9)11/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
IHCHKPCNDMQWGF-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=S)(OC)SCSC1=C(C=CC(=C1)Cl)Cl |
Physikalische Beschreibung |
Methyl phenkapton is a liquid. Used as an acaricide, insecticide. Not registered as a pesticide in the U.S. (EPA, 1998) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


